Product packaging for 1-hexylindolactam-V(Cat. No.:CAS No. 99414-61-6)

1-hexylindolactam-V

Cat. No.: B14338304
CAS No.: 99414-61-6
M. Wt: 385.5 g/mol
InChI Key: DASVAQCTVIQROX-AVRDEDQJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Hexylindolactam-V is a ring-expanding analog of the natural product (-)-Indolactam V, designed as a potent and selective activator of Protein Kinase C (PKC) isoenzymes . It functions by binding to the diacylglycerol (DAG)-sensing C1 domains within the regulatory region of PKC, mimicking the action of the endogenous second messenger DAG . This compound exhibits significant isozyme selectivity, demonstrating approximately 450-fold greater binding affinity for the C1B domain of novel PKCδ over the C1A domain of conventional PKCα . This selectivity profile makes it a valuable chemical tool for dissecting the specific roles of individual PKC isozymes in cellular signaling pathways. Research into this compound exploits the critical role of PKC isozymes in regulating vital cellular processes, including proliferation, differentiation, and apoptosis . Its capacity to modulate PKC activity is particularly relevant in oncology research, where it is used to study non-canonical Hedgehog (Hh) signaling and the suppression of Gli transcription factors, which are key drivers in several cancers, such as basal cell carcinoma . The compound is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this product with care, following all applicable safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H35N3O2 B14338304 1-hexylindolactam-V CAS No. 99414-61-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

99414-61-6

Molecular Formula

C23H35N3O2

Molecular Weight

385.5 g/mol

IUPAC Name

(10S,13S)-3-hexyl-13-(hydroxymethyl)-9-methyl-10-propan-2-yl-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4(15),5,7-tetraen-11-one

InChI

InChI=1S/C23H35N3O2/c1-5-6-7-8-12-26-14-17-13-18(15-27)24-23(28)22(16(2)3)25(4)19-10-9-11-20(26)21(17)19/h9-11,14,16,18,22,27H,5-8,12-13,15H2,1-4H3,(H,24,28)/t18-,22-/m0/s1

InChI Key

DASVAQCTVIQROX-AVRDEDQJSA-N

Isomeric SMILES

CCCCCCN1C=C2C[C@H](NC(=O)[C@@H](N(C3=CC=CC1=C23)C)C(C)C)CO

Canonical SMILES

CCCCCCN1C=C2CC(NC(=O)C(N(C3=CC=CC1=C23)C)C(C)C)CO

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization Strategies of 1 Hexylindolactam V

Total Synthetic Routes to the Core Indolactam-V Scaffold

The synthesis of the indolactam-V core, a complex structure featuring a nine-membered lactam fused to an indole (B1671886) ring, has been a significant challenge for synthetic chemists. nih.gov Over the years, numerous approaches have been developed, reflecting an evolution in synthetic strategy and efficiency. chemistryviews.orgrsc.orgtandfonline.com

Convergent and Divergent Approaches

Synthetic strategies toward the indolactam-V scaffold can be broadly categorized as convergent or divergent.

Convergent syntheses aim to construct the molecule from several complex fragments that are prepared separately and then joined. Many total syntheses of indolactam-V can be viewed through this lens, where key fragments like a functionalized indole and a chiral amino acid derivative are coupled late in the synthesis. chemistryviews.orgrsc.org For example, one concise, eight-step total synthesis relies on the copper-catalyzed arylation of an amino acid to efficiently couple a 4-bromoindole (B15604) with valine, forming a crucial C4–N bond. chemistryviews.orgacs.org

Divergent syntheses utilize a common intermediate—in this case, the indolactam-V core—to generate a library of related natural products. A notable strategy first accomplishes the total synthesis of (-)-indolactam-V, which then serves as a versatile platform for late-stage functionalization. nih.govrsc.org This approach allows for the efficient production of other C7-substituted indolactam alkaloids, such as (-)-pendolmycin and (-)-lyngbyatoxin A, demonstrating the power of a divergent strategy in accessing molecular diversity. nih.govrsc.org

Table 1: Comparison of Synthetic Approaches to the Indolactam-V Scaffold

Approach Key Feature Example Strategy Reference
Convergent Late-stage coupling of major fragments Copper-catalyzed arylation of 4-bromoindole with valine. chemistryviews.orgacs.org
Convergent Building from chiral precursors Synthesis from a 4-nitrotryptophan (B14803151) derivative or L-glutamic acid. rsc.orgnih.gov
Divergent Use of a common intermediate for multiple targets Synthesis of indolactam-V followed by late-stage C7 cross-couplings. nih.govrsc.org

Key Bond-Forming Reactions and Stereochemical Control

The construction of the indolactam-V scaffold hinges on several critical bond-forming reactions and the precise control of its stereocenters.

Key Bond-Forming Reactions:

C4–N Bond Formation: This is arguably the most critical bond formation for assembling the core structure. Several methods have been successfully employed:

Indolyne Chemistry: A strategically unconventional approach utilizes the in-situ generation of a 4,5-indolyne intermediate, which is trapped by an amine nucleophile to selectively form the C4–N bond. nih.govrsc.orgscispace.com This method represents a reversal of the typical nucleophilic character of indoles. scispace.com

Metal-Catalyzed Cross-Coupling: Copper-catalyzed N-arylation of amino acids with 4-haloindole precursors is an efficient and modular method for forging the C4–N linkage. chemistryviews.orgacs.org Palladium-catalyzed indole synthesis has also been used to build the indole ring with the necessary C4-substituent already in place. rsc.orgnih.gov

Biosynthetic-Type Cyclization: Some routes mimic the biosynthetic pathway, where an intramolecular C–N bond formation occurs from a dipeptide precursor like N-methylvalyl-tryptophanol, a reaction catalyzed in nature by cytochrome P450 enzymes. acs.orgnih.govresearchgate.netnih.gov

Nine-Membered Lactam Ring Closure: Forming the conformationally flexible nine-membered ring is a significant hurdle. nih.gov Common strategies include:

Macrolactamization: This is a frequently used method, often employing peptide coupling reagents like HATU to close the ring between the amino acid and indole moieties. rsc.orgnih.gov A base-induced macrolactamization has also been reported as a key step. researchgate.net

Intramolecular Conjugate Addition: In the indolyne-based route, after establishing the C4-N bond, an intramolecular conjugate addition is used to construct the nine-membered ring. nih.govrsc.org

Ring Expansion: A fundamentally different approach involves a nitrene-mediated ring expansion of a pyrrolobenzazocine intermediate to form the nine-membered imine, which is then reduced. rsc.org

Stereochemical Control: The natural product, (-)-indolactam-V, has specific stereochemistry at the C9 and C12 positions. Achieving this stereocontrol is paramount.

Syntheses often start from readily available chiral pool materials, such as L-tryptophan or L-glutamic acid, to set the initial stereocenters. rsc.orgrsc.orgnih.gov

In some routes, the desired stereoisomer is obtained through epimerization. For instance, a Lewis acid-mediated cyclization can produce the nine-membered ring with high diastereoselectivity, but may yield the undesired C9 epimer. nih.govnsf.gov This intermediate is then treated with a base, such as sodium bicarbonate, to induce epimerization to the correct configuration. nih.gov

Semisynthetic Modifications and Analog Design

The indolactam-V scaffold serves as a versatile template for chemical modification, allowing for the systematic exploration of SAR and the development of analogs with tailored properties, such as 1-hexylindolactam-V. nih.govresearchgate.net

N1-Substitution Strategies

The synthesis of this compound is achieved by direct alkylation of the indole nitrogen (N1) of the parent indolactam-V. This N1-substitution is a key strategy for modulating biological activity and selectivity. nih.govclockss.org

The introduction of various substituents at the N1 position has been systematically explored. nih.govclockss.org For example, analogs bearing n-hexyl, isopropyl, methyl, and acetyl groups have been synthesized from a silyl-protected indolactam-V intermediate. clockss.org The N-hexyl analog, this compound, was developed as a selective activator for novel protein kinase C (PKC) isozymes. nih.govacs.org This modification has been shown to enhance selectivity towards novel PKC isozymes compared to conventional ones. nih.gov

Table 2: Selected N1-Substituted Analogs of Indolactam-V

Analog Name N1-Substituent Synthesis Method Key Finding Reference
This compound n-Hexyl Alkylation of indolactam-V Selective activator for novel PKC isozymes. nih.govnih.govacs.org
1-Isopropylindolactam-V Isopropyl Alkylation of protected indolactam-V Drastically increased selectivity for novel PKCs. clockss.org
1-Methylindolactam-V Methyl Alkylation of protected indolactam-V Less hydrophobic than n-hexyl; used for SAR studies. clockss.org
1-Acetylindolactam-V Acetyl Acylation of protected indolactam-V Hydrophilic group; used for SAR studies. clockss.org

C7 and C12 Structural Elaboration

In addition to the N1 position, the C7 and C12 positions have been identified as key sites for structural modification to tune biological activity. nih.gov

C7-Elaboration: The C7 position of the indole ring is a common site for derivatization, inspired by naturally occurring teleocidins that possess a hydrophobic isoprenyl group at this position. nih.gov Late-stage functionalization is the preferred strategy.

Halogenation-Cross-Coupling: A divergent synthesis approach involves the selective bromination of a protected indolactam-V intermediate at the C7 position. nih.gov This C7-bromo derivative then serves as a handle for palladium-catalyzed cross-coupling reactions to introduce various side chains, including the quaternary carbons found in complex alkaloids. nih.gov

C-H Borylation: A more direct method involves the iridium-catalyzed borylation of the C7-position. nih.gov This one-pot procedure allows for the selective installation of a boronate ester at C7, which can be further functionalized, for example, by oxidation to a hydroxyl group or used in subsequent coupling reactions. nih.govacs.orgresearchgate.net

C12-Elaboration: The C12 position, which bears an isopropyl group derived from valine, also influences biological activity. nih.gov While less commonly modified than N1 or C7, analogs with different substituents at C12 have been synthesized to probe the steric and hydrophobic requirements for receptor binding. clockss.org For instance, analogs lacking the α-branched side chain at position 12, such as indolactam-nV and indolactam-L, have been prepared and evaluated. clockss.org

Development of Conformationally Restricted Analogues

The core structure of (-)-indolactam-V naturally exists as an equilibrium mixture of two stable conformers: the twist form and the sofa form. jst.go.jpacs.orgacs.org Understanding which of these conformations is biologically active is crucial for designing more potent and selective compounds. To this end, a primary strategy has been the synthesis of conformationally restricted analogues, which lock the molecule into a single, rigid shape. jst.go.jp

Research has focused on creating analogues fixed in either the twist or sofa conformation to evaluate their biological activities, such as binding to Protein Kinase C (PKC) isozymes. jst.go.jpacs.org Twist-restricted analogues have been synthesized that show significant biological activities comparable to the parent (-)-indolactam-V. jst.go.jpacs.org In contrast, sofa-restricted analogues, such as (-)-5-methylindolactam-V, displayed minimal activity. jst.go.jpacs.org These findings strongly indicate that the active conformation of (-)-indolactam-V is the twist form. jst.go.jpacs.org

Two principal methods have been employed to achieve this conformational locking:

Bridge Formation : Creating a new covalent bridge between different positions of the indolactam skeleton is an effective strategy. acs.org Forming a bridge between positions 5 and 13 has been particularly successful in fixing the molecule in the active twist conformation and serves as a platform for developing new PKC activators. jst.go.jpnii.ac.jp

Aza-Claisen Rearrangement : This reaction has been instrumental in synthesizing novel twist-restricted analogues from a (-)-N¹³-desmethyl-N¹³-allylindolactam-V precursor. jst.go.jpacs.orgacs.org

Further studies on related compounds like 1-hexylindolactam-V10 revealed that analogues where the trans-amide conformation was restricted showed poor binding to PKC isozymes, suggesting the active conformation possesses a cis-amide. nih.govacs.org

Analogue TypeSynthetic StrategyKey FindingReferences
Twist-Restricted AnaloguesAza-Claisen Rearrangement; Bridge formation between positions 5 and 13.Showed significant biological activity, indicating the "twist" form is the active conformation. jst.go.jpacs.orgacs.org
Sofa-Restricted AnaloguesIntroduction of a methyl group at position 5 (e.g., (-)-5-methylindolactam-V).Showed little to no biological activity related to tumor promotion. jst.go.jpacs.org
Trans-Amide Restricted AnaloguesSynthesis of specific bridged structures based on 1-hexylindolactam-V10.Hardly bound to PKC isozymes, suggesting the active conformation is a cis-amide. nih.govacs.org

Advanced Synthetic Techniques Utilized in this compound Synthesis

The construction of the this compound molecule and its derivatives relies on a toolkit of modern synthetic organic chemistry reactions. These methods provide efficient and often stereoselective pathways to the complex nine-membered ring system and its tailored substituents.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental to the synthesis of many indolactam derivatives. acs.org These reactions are versatile for forming key carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. For instance, the synthesis of analogues like 7-octylindolactam V, a close relative of this compound, heavily relies on the Suzuki-Miyaura coupling. This reaction facilitates the introduction of the alkyl side chain onto the indole ring, starting from a 7-bromo-indolactam V intermediate which is coupled with an alkylboronic acid derivative. The Buchwald-Hartwig Amination is another critical palladium-catalyzed reaction used for intramolecular C-N bond formation to construct the lactam ring (see section 2.3.2). acs.orgmdpi.com

Reaction TypeCatalyst/ReagentsPurposeReferences
Suzuki-Miyaura Coupling[Pd(PPh₃)₄] or [Pd(OAc)₂], with a base (e.g., Na₂CO₃).Introduction of an alkyl side chain (e.g., octyl group) at the 7-position of the indole nucleus.
Buchwald-Hartwig AminationPalladacycle precatalyst with XPhos ligand, NaOtBu base.Intramolecular cyclization to form the nine-membered lactam ring. mdpi.comresearchgate.net

Intramolecular N-Arylation Cyclization Reactions

The creation of the nine-membered lactam ring is a significant challenge in the synthesis of indolactam V. The intramolecular Buchwald-Hartwig N-arylation has emerged as a key strategy for this transformation. mdpi.comacs.org This palladium-catalyzed reaction forges the crucial C-N bond that closes the ring. mdpi.com

In the synthesis of (–)-epi-indolactam V, researchers successfully employed an intramolecular N-arylation of a linear precursor derived from tryptophan. mdpi.comresearchgate.net The reaction proved difficult, but optimal conditions were found using a specific palladacycle precatalyst based on the XPhos phosphine (B1218219) ligand, with sodium tert-butoxide (NaOtBu) as the base in dioxane solvent. mdpi.comresearchgate.net A critical factor for the success of this cyclization was the incorporation of a "turn-inducing" structural element in the linear precursor, which pre-organizes the molecule for ring closure. acs.orgfigshare.comacs.org The reaction could also be accelerated using microwave irradiation. mdpi.comresearchgate.net This method highlights a powerful approach to constructing medium-sized heterocyclic rings, a common challenge in natural product synthesis. acs.org

Aza-Claisen Rearrangements

The aza-Claisen rearrangement, a type of jst.go.jpjst.go.jp-sigmatropic rearrangement, is a powerful tool for stereoselectively forming C-C bonds and has been ingeniously applied in the derivatization of indolactam-V. jst.go.jpacs.orgnumberanalytics.com Its primary use in this context is the synthesis of conformationally restricted analogues designed to elucidate the molecule's biologically active shape. jst.go.jpacs.orgacs.org

Starting from (-)-N¹³-desmethyl-N¹³-allylindolactam-V, the aza-Claisen rearrangement is used to create novel bridged structures. acs.orgacs.org This strategic rearrangement forges a new carbon-carbon bond that effectively locks the flexible nine-membered ring into a rigid "twist" conformation. acs.org The successful synthesis and subsequent biological testing of these rigid analogues provided the first direct evidence that the twist form is the active conformation for interaction with targets like PKC. acs.orgacs.org This represents a particularly effective design strategy, allowing for remote control over the ring's conformation. acs.org

Electrochemical Amination Approaches

Electrochemical synthesis is a modern and sustainable approach that uses electricity to drive chemical reactions, often avoiding harsh reagents. organic-chemistry.orgacs.org While the direct total synthesis of this compound via electrochemistry is not widely documented, electrochemical methods are highly relevant for constructing its core indole and indoline (B122111) scaffolds. organic-chemistry.org

A notable example is the metal-free electrochemical intramolecular C(sp²)-H amination. organic-chemistry.org This method uses iodine as a mediator to synthesize indoline and indole derivatives from readily available 2-vinyl anilines. organic-chemistry.org Such a technique offers a mild and efficient pathway to the indole core of the target molecule without the need for metal catalysts or stoichiometric chemical oxidants. organic-chemistry.org The use of flow electrochemistry has also been demonstrated for the efficient synthesis of other indole alkaloids, showcasing the potential of this technology for generating libraries of complex molecules. researchgate.net These advanced electrochemical approaches represent a promising frontier for the future synthesis of complex natural products like this compound and its derivatives. researchgate.net

Conformational Analysis and Its Deterministic Role in 1 Hexylindolactam V Bioactivity

Characterization of Conformational Isomers (e.g., Twist and Sofa Forms)

Due to the inherent flexibility of its nine-membered lactam ring and the possibility of cis-trans isomerization around the amide bond, 1-hexylindolactam-V and related indolactam compounds exist in solution as a mixture of stable conformers. acs.org Research has identified two principal conformational states: the Twist form and the Sofa form. acs.orgacs.org

The equilibrium between these conformers is a critical aspect of the molecule's chemistry. The cis-amide isomer of the parent compound, (-)-indolactam-V, preferentially adopts a Twist conformation. acs.org Conversely, the trans-amide isomer exists in a Sofa conformation. acs.org These conformations represent different spatial arrangements of the atoms in the lactam ring, leading to distinct three-dimensional shapes that can profoundly impact how the molecule interacts with its biological targets. The stability and relative populations of these conformers can be influenced by factors such as the solvent and specific substituents on the indolactam core.

Table 1: Conformational Isomers of Indolactam-V

ConformerAssociated Amide FormGeneral Structural Shape
Twistcis-AmideA non-planar, twisted ring structure. acs.org
Sofatrans-AmideA chair-like ring structure where several atoms are coplanar. acs.orgacs.org

Identification of the Biologically Active Conformation (cis-Amide)

Determining which conformational isomer is responsible for a molecule's biological effects is a key goal of medicinal chemistry. For this compound and its parent compound, studies have provided strong evidence that the biologically active conformation is the Twist form, which corresponds to the cis-amide isomer. acs.orgacs.org

Analogues restricted to the trans-amide (Sofa) conformation demonstrated a significant loss of activity, showing very little ability to bind to and activate Protein Kinase C (PKC), the primary biological target of indolactams. acs.orgacs.orgnih.gov

In contrast, analogues designed to exist only in the cis-amide (Twist) conformation retained potent biological activity, comparable to that of the unrestricted parent compound. acs.org

These findings conclusively indicate that the Twist conformation is essential for the molecular recognition and activation of PKC. acs.orgacs.org The specific three-dimensional arrangement of atoms in the Twist form correctly positions the key functional groups to fit into the binding site of the enzyme.

Experimental Techniques for Conformational Elucidation

A variety of sophisticated experimental techniques are employed to study the complex conformational behavior of molecules like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used tool for observing the conformational equilibrium of indolactams in solution. vanderbilt.edu Because the Twist and Sofa conformers are distinct chemical species, they can be observed as separate sets of signals in the NMR spectrum.

Several specific NMR methods are applied:

Variable-Temperature (VT) NMR: By recording spectra at different temperatures, researchers can study the dynamics of the interconversion between the Twist and Sofa forms. acs.org At low temperatures, the exchange between conformers slows down, allowing for the clear resolution of signals from each individual isomer. vanderbilt.edu

Two-Dimensional (2D) NMR: Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are crucial for determining the precise three-dimensional structure. acs.org NOESY detects atoms that are close to each other in space, providing distance constraints that are used to build accurate 3D models of the Twist and Sofa conformers. acs.orgmdpi.com Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is another 2D technique that correlates proton and carbon signals, aiding in the complete assignment of the complex spectra. mdpi.com

Table 2: Application of NMR Techniques in Conformational Analysis

NMR TechniqueInformation ProvidedRelevance to this compound
1D NMR (¹H, ¹³C)Provides information on the chemical environment of individual atoms and the ratio of conformers present. vanderbilt.eduDetects the presence of multiple conformers in solution.
Variable-Temperature (VT) NMRReveals the energy barriers and kinetics of interconversion between conformers. acs.orgCharacterizes the dynamic equilibrium between Twist and Sofa forms.
NOESYIdentifies atoms that are in close spatial proximity (through-space correlations). acs.orgProvides critical distance data to define the 3D structure of each conformer.
HSQC/HMBCCorrelates signals of directly bonded or long-range coupled nuclei (e.g., ¹H-¹³C). mdpi.comFacilitates the unambiguous assignment of all proton and carbon signals for each isomer.

Fluorescence Spectroscopy: This technique can be used to study the binding of this compound to its target protein. niph.go.jp Changes in the fluorescence signal upon binding can provide information about the interaction and the environment of the molecule within the protein's binding site.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the characteristic vibrations of chemical bonds and functional groups within a molecule. spectroscopyonline.com It can help confirm the presence of key structural motifs, such as the amide and hydroxyl groups, which are critical for biological activity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Computational Chemistry Approaches to Conformational Landscape Exploration

Alongside experimental methods, computational chemistry provides powerful tools for exploring the conformational possibilities of a molecule. These approaches allow researchers to model the "conformational landscape," which is a map of all possible shapes of a molecule and their corresponding energy levels. nih.govnih.gov

Molecular Mechanics (MM) and Density Functional Theory (DFT): These methods are used to calculate the potential energy of different conformations. By systematically rotating bonds and calculating energies, a landscape of stable (low-energy) and unstable (high-energy) conformations can be generated, predicting the relative populations of the Twist and Sofa forms. chemrxiv.org

Molecular Dynamics (MD) Simulations: MD simulations model the movement of a molecule over time, providing a dynamic picture of its conformational flexibility. chemrxiv.org These simulations can show the actual process of interconversion between the Twist and Sofa states and help identify the transition pathways, complementing the static picture from NMR and energy calculations. nih.gov

By integrating experimental data with computational models, scientists can achieve a comprehensive understanding of the relationship between the dynamic conformational behavior of this compound and its potent biological activity. nih.gov

Molecular Mechanisms of Action of 1 Hexylindolactam V in Biological Systems

Elucidation of Protein Kinase C (PKC) Isozyme Activation

1-Hexylindolactam-V is a potent activator of Protein Kinase C (PKC), a family of serine/threonine kinases that play crucial roles in a multitude of cellular processes. The mechanism of activation is intricate, involving selective binding to specific PKC isozymes and inducing conformational changes that lead to enzymatic activity.

This compound demonstrates a pronounced selectivity for novel PKC isozymes (nPKCs), which include PKCδ, PKCε, PKCη, and PKCθ. This selectivity is a key feature that distinguishes it from other PKC activators. While it also activates classical PKC isozymes (cPKCs) such as PKCα, PKCβ, and PKCγ, its affinity for nPKCs is notably higher. This preferential activation is attributed to the specific structural features of both the ligand and the C1 domains of the nPKC isozymes.

PKC IsozymeClassActivation by this compound
PKCαClassical (cPKC)Activated
PKCβClassical (cPKC)Activated
PKCγClassical (cPKC)Activated
PKCδNovel (nPKC)Strongly Activated
PKCεNovel (nPKC)Strongly Activated
PKCηNovel (nPKC)Strongly Activated
PKCθNovel (nPKC)Strongly Activated

The activation of PKC by this compound is mediated through its direct interaction with the C1 domain, a cysteine-rich zinc-finger motif present in the regulatory region of cPKCs and nPKCs. The C1 domain itself is often composed of two homologous subdomains, C1a and C1b, which can exhibit different ligand-binding affinities. This compound binds within a hydrophilic cleft on the surface of the C1 domain, forming specific hydrogen bonds and hydrophobic interactions that stabilize the complex.

In its inactive state, PKC resides in the cytosol. Upon binding of this compound to the C1 domain, the enzyme undergoes a conformational change that exposes its membrane-binding motifs. This ligand-induced event triggers the translocation of the PKC-ligand complex from the cytosol to cellular membranes, such as the plasma membrane and the Golgi apparatus. This translocation is a critical step in the activation process, as it brings the kinase into close proximity with its substrates, allowing for their phosphorylation and the initiation of downstream signaling cascades.

This compound functions as a potent PKC activator due to its remarkable structural resemblance to diacylglycerol (DAG), the physiological activator of PKC. It effectively mimics the binding of DAG to the C1 domain, thereby initiating the same cascade of events that leads to PKC activation. The indolactam core of the molecule, along with its specific side chains, allows it to occupy the same binding pocket as DAG and engage in similar molecular interactions.

Role of Diacylglycerol (DAG) Mimicry in PKC Activation

Modulation of Downstream Cellular Signaling Pathways

The activation of PKC by this compound initiates a cascade of downstream signaling events that can have profound effects on cellular function. Once activated, PKC can phosphorylate a wide array of substrate proteins, leading to the modulation of various signaling pathways. These pathways can, in turn, influence processes such as cell growth, differentiation, apoptosis, and inflammation. The specific downstream effects are dependent on the particular PKC isozymes that are activated and the cellular context in which the activation occurs.

Signaling PathwayPotential Modulation by this compound Activated PKC
MAPK/ERK PathwayCan be activated, influencing cell proliferation and differentiation.
PI3K/Akt PathwayCan be modulated, affecting cell survival and metabolism.
NF-κB PathwayCan be activated, playing a role in inflammatory responses and cell survival.
Apoptotic PathwaysCan be either promoted or inhibited, depending on the specific PKC isozyme and cellular context.

Impact on the Hedgehog (Hh) Signaling Pathway and Gli Transcriptional Activity

The Hedgehog (Hh) signaling pathway is a crucial regulator of cellular processes during embryonic development, and its aberrant activation in adult tissues is implicated in the progression of several cancers. researchgate.netoncotarget.com The final effectors of the Hh pathway are the Gli family of zinc-finger transcription factors, which control the expression of Hh target genes. oncotarget.comcaltech.edu Research has identified a novel role for Protein Kinase C (PKC) isozymes as regulators of Gli activity, presenting a therapeutic target for modulating the Hh pathway. researchgate.netresearchgate.net

This compound, a synthetic analog of indolactam-V, functions as a selective activator of novel PKC isozymes. acs.orgnih.gov This activity is central to its influence on the Hh pathway. Studies using indolactam derivatives have shown that targeting PKC can lead to the suppression of Gli transcriptional activity. researchgate.net Specifically, certain indolactam dipeptides have been developed as potent Gli inhibitors. researchgate.netcaltech.edu The mechanism involves the modulation of PKC isozymes, which in turn act as regulators of the Gli transcription factors. researchgate.net

Further evidence supports a negative regulatory role for PKC in Hh signaling. Activated PKCδ, for instance, has been demonstrated to decrease Gli-luciferase reporter activity and reduce the expression of endogenous Hh target genes like PTCH1 and Gli1. researchgate.net This inhibition of Gli protein transcriptional activity suggests that PKCδ acts downstream of the core Hh signaling component Smoothened. researchgate.net Given that this compound is a selective activator of novel PKCs, its application can induce similar downstream effects, leading to the inhibition of Gli-mediated transcription. This positions the compound as a tool for investigating and potentially controlling Gli-driven cellular processes. researchgate.net

Table 1: Research Findings on the Impact of PKC Activation on Hedgehog Signaling
Modulator/EffectorTarget Pathway/MoleculeObserved EffectCellular Context
Indolactam DipeptidesProtein Kinase C (PKC) / Gli Transcription FactorsInhibition of Gli transcriptional activity. researchgate.netcaltech.eduCancer cell lines researchgate.net
Activated PKCδGli-luciferase reporterDecreased reporter activity. researchgate.netNIH/3T3 cells researchgate.net
Activated PKCδEndogenous Gli1 and PTCH1Decreased mRNA and protein expression. researchgate.netHuman hepatoma (Hep3B) cells researchgate.net
PKCδ siRNAEndogenous Gli1 and PTCH1Increased expression levels of target genes. researchgate.netHuman hepatoma (Hep3B) cells researchgate.net

Regulatory Effects on Embryonic Stem Cell Differentiation and Fate Specification

Embryonic stem cells (ESCs) possess the unique ability to differentiate into all cell types of the body, a quality known as pluripotency. prbb.org The directed differentiation of ESCs into specific lineages is a complex process governed by precise signaling cues. prbb.orgnih.gov Protein Kinase C (PKC) signaling has been identified as a significant factor in guiding these differentiation pathways.

The compound (-)-Indolactam V, a structural relative of this compound, is a broad-spectrum agonist of both novel and classical PKC isoforms and has been utilized to manipulate ESC fate. nih.gov Specifically, it plays a role in directing ESCs that have been committed to the definitive endoderm (DE) stage to further develop into pancreatic endoderm. nih.govsigmaaldrich.com This is a critical step in the generation of insulin-producing surrogate β-cells for potential therapeutic applications. nih.gov

Treatment of DE-committed ESCs with (-)-Indolactam V has been shown to generate populations with a significant percentage of pdx1-positive cells, a key marker for pancreatic progenitors. nih.gov The effect is enhanced when combined with other signaling molecules like Fibroblast Growth Factor-10 (FGF-10). nih.gov The mechanism is thought to involve the activation of PKC isoforms, which may mimic aspects of the retinoic acid (RA) signaling pathway, as the novel PKC isoform δ is a known target of RA signaling. nih.gov This demonstrates that PKC activators like indolactams can be pivotal chemical tools for controlling cell fate decisions and promoting differentiation towards specific, therapeutically relevant cell types. nih.gov

Table 2: Effects of Indolactam-V on Embryonic Stem Cell Differentiation
CompoundStarting Cell TypeTreatment ConditionOutcomeKey Marker(s)
(-)-Indolactam VDefinitive Endoderm (DE) committed ESCsMonotherapyGeneration of pdx1+ cells (20% of population). nih.govpdx1 nih.gov
(-)-Indolactam VDefinitive Endoderm (DE) committed ESCsCombination with FGF-10Enhanced generation of pdx1+ cells (up to 46% of population). nih.govpdx1 nih.gov
(-)-Indolactam VEmbryonic Stem Cells (ESCs)GeneralPromotes differentiation toward pancreatic endoderm. nih.govsigmaaldrich.comPancreatic lineage markers nih.gov

Involvement in Other Intracellular Signal Transduction Cascades (e.g., MAPK/ERK)

The mitogen-activated protein kinase (MAPK) pathway, particularly the Ras-Raf-MEK-ERK cascade, is a fundamental signaling route that translates extracellular signals into cellular responses such as proliferation, differentiation, and survival. wikipedia.orgabeomics.com The activation of this pathway involves a series of phosphorylation events, culminating in the activation of the extracellular signal-regulated kinase (ERK). wikipedia.org Protein Kinase C (PKC) is a well-established upstream activator of the MAPK/ERK cascade.

As a selective activator of novel PKC isozymes, this compound directly engages this signaling network. acs.orgnih.gov Upon activation by agents like this compound, PKC can phosphorylate and activate Raf kinase, which in turn initiates the downstream phosphorylation cascade of MEK and finally ERK. wikipedia.org Activated ERK can then translocate to the nucleus to phosphorylate transcription factors or act on various cytoplasmic targets, thereby executing a wide range of cellular programs. abeomics.com

The integrity and precise regulation of the ERK/MAPK pathway are critical for normal development, particularly in the nervous system. elifesciences.org Both insufficient and excessive ERK/MAPK signaling can lead to developmental defects. elifesciences.org For example, the pathway is essential for the morphological development and survival of certain neuronal populations. elifesciences.org Therefore, by activating specific PKC isozymes, this compound can serve as a chemical probe to dissect the roles of novel PKCs in modulating MAPK/ERK signaling and its subsequent physiological and pathological outcomes.

Table 3: Role of PKC in the MAPK/ERK Signaling Cascade
Upstream ActivatorKey MediatorDownstream KinasesTerminal EffectorCellular Outcomes
This compoundNovel Protein Kinase C (PKC) isozymes acs.orgnih.govRaf, MEK wikipedia.orgERK (MAPK) wikipedia.orgRegulation of gene transcription, cell proliferation, differentiation, survival. abeomics.com
Phorbol (B1677699) esters (e.g., PMA)Conventional and Novel PKCsRaf, MEK wikipedia.orgERK (MAPK) wikipedia.orgModulation of cell cycle and neuronal development. researchgate.netelifesciences.org

Structure Activity Relationship Sar Studies of 1 Hexylindolactam V and Its Analogues

Correlating Structural Modifications with PKC Binding Affinity and Selectivity

The affinity and selectivity of indolactam analogues for different PKC isozymes can be significantly altered by making specific structural modifications to the core indolactam scaffold. researchgate.netclockss.org Researchers have systematically investigated various positions of the molecule to understand their impact on biological activity.

The N1 position of the indolactam ring has been identified as a key site for modification to influence PKC binding. Studies have shown that introducing an n-hexyl group at the N1 position of indolactam-V (ILV) can lead to moderate selectivity for novel PKC (nPKC) isozymes. clockss.org Further investigations into a series of 1-substituted indolactam derivatives revealed that both steric and hydrophobic factors of the substituent are important for affinity towards nPKCs. clockss.org For instance, introducing a bulky isopropyl group at the N1 position dramatically increased the selectivity for nPKC isozymes. clockss.orgresearchgate.net Conversely, a hydrophilic acetyl group at this position resulted in a significant decrease in PKC binding ability. clockss.org The 1-methyl derivative showed a moderate increase in affinity for nPKCs and a decrease for conventional PKCs (cPKCs), highlighting the nuanced effects of even small changes at this position. clockss.org

Compound/ModificationEffect on PKC BindingSelectivity Profile
1-n-Hexylindolactam-V Increased affinityModerate selectivity for nPKCs
1-Isopropylindolactam-V Increased affinityMarked selectivity for nPKCs
1-Methylindolactam-V Moderately increased affinity for nPKCs, decreased for cPKCsComparable selectivity to 1-n-hexyl derivative for nPKCs
1-Acetylindolactam-V Significantly reduced affinityN/A

The C7 and C12 positions of the indolactam core have been extensively studied to tune the biological activity and membrane interactions of these compounds. nih.gov Hydrophobic substituents at the C7 position have been shown to significantly enhance the potency of indolactam analogues. kyoto-u.ac.jp For example, 7-octylindolactam-V displays potency comparable to highly potent tumor promoters. kyoto-u.ac.jp This suggests that the C7 position is involved in hydrophobic interactions with the PKC binding site or the cell membrane, facilitating activation. nih.gov Novel analogues with different motifs at this position, such as 7-bromoindolactam V and 7-hydroxyindolactam V, have been synthesized to explore the effects of varying hydrophobicity and hydrophilicity. nih.gov

The C12 position, which is part of the dipeptide-like scaffold, also influences the efficiency of membrane association during PKC activation. nih.gov Replacing the isopropyl group at C12 with other hydrophobic amino acids has been explored. nih.gov Studies on 12-substituted analogues of indolactam-V revealed that analogues with less sterically hindered, hydrophobic side chains, such as indolactam-nV (with an n-valine substitution) and indolactam-L (with a leucine (B10760876) substitution), exhibited moderate selectivity for nPKCs over cPKCs. clockss.orgkagawa-u.ac.jp This selectivity is thought to arise from differences in the amino acid residues at the binding site of different PKC isozymes. kagawa-u.ac.jp Specifically, the presence of an aromatic phenylalanine at position 24 in the C1A domains of cPKCs, versus an aliphatic leucine or isoleucine in nPKCs, may account for the lower affinity of these analogues for cPKCs. kagawa-u.ac.jp

PositionSubstituent TypeEffect on Potency/SelectivityExample Analogue
C7 Hydrophobic (e.g., n-octyl)Markedly enhances potency7-Octylindolactam-V kyoto-u.ac.jp
C7 Halogen (e.g., bromo)Modulates properties7-Bromoindolactam V nih.gov
C7 Hydrophilic (e.g., hydroxy)Modulates properties7-Hydroxyindolactam V nih.gov
C12 Less bulky hydrophobic (e.g., from valine, leucine)Moderate selectivity for nPKCsIndolactam-nV, Indolactam-L clockss.orgkagawa-u.ac.jp

The three-dimensional conformation of the nine-membered ring of indolactam-V is a critical determinant of its biological activity. Indolactam-V exists as a mixture of conformers in solution, primarily a "twist" form with a cis-amide bond and a "sofa" form with a trans-amide bond. kagawa-u.ac.jp It is the twist conformer that is believed to be the biologically active form. kagawa-u.ac.jp

To confirm this, conformationally restricted analogues have been synthesized. An analogue locked in the cis-amide conformation retained binding affinities similar to the parent compound, while a trans-amide restricted analogue showed significantly reduced binding, particularly to novel PKC isozymes. nih.govnih.gov This provides strong evidence that the cis-amide conformation is essential for high-affinity binding to PKC. nih.gov The amide hydrogen and carbonyl oxygen of indolactam-V are involved in crucial hydrogen bonding interactions with the C1B domains of PKCδ. researchgate.net Replacing the amide group with an ester, which lacks the hydrogen bond donating amide proton, leads to a dramatic reduction in PKC binding and tumor-promoting activity, further underscoring the importance of this specific interaction. nih.gov

Exploration of Substituents at C7 and C12 Positions

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.govnih.gov In the context of 1-hexylindolactam-V and its analogues, QSAR studies help in understanding the physicochemical properties that govern their potency and selectivity towards PKC isozymes. These models can then be used to predict the activity of newly designed compounds, thereby streamlining the drug discovery process. youtube.com

While specific QSAR models for this compound are not extensively detailed in the provided search results, the principles of QSAR are broadly applicable. Such models would typically involve calculating a range of molecular descriptors (e.g., hydrophobicity, electronic properties, steric parameters) for a series of analogues and then using statistical methods, like multiple linear regression, to derive a mathematical equation that relates these descriptors to the observed biological activity (e.g., PKC binding affinity). biointerfaceresearch.com

Elucidation of Pharmacophoric Features Essential for Biological Response

A pharmacophore is an abstract representation of the key steric and electronic features of a molecule that are necessary for it to interact with a specific biological target and elicit a response. primescholars.comwikipedia.org For indolactam-V and its analogues, the essential pharmacophoric features for PKC binding have been elucidated through a combination of SAR studies, conformational analysis, and molecular modeling.

The key features of the indolactam pharmacophore include:

Hydrogen Bond Donor: The amide proton (NH) at position 10. researchgate.netnih.gov

Hydrogen Bond Acceptor: The carbonyl oxygen at position 9. researchgate.net

Hydrophobic Regions: The indole (B1671886) ring system and the hydrophobic substituents at the N1 and C12 positions. clockss.orgnih.govnih.gov The C7 position can also accommodate a hydrophobic group to enhance potency. kyoto-u.ac.jp

Specific 3D Arrangement: The relative spatial orientation of these features, dictated by the "twist" conformation of the nine-membered ring, is crucial for fitting into the PKC C1 domain binding site. kagawa-u.ac.jpnih.gov

These features ensure optimal interactions with the amino acid residues in the binding pocket of the PKC C1 domain.

Rational Design Principles for Enhanced Biological Potency and Selectivity

Based on the accumulated SAR and pharmacophore knowledge, several rational design principles have been established to create new indolactam analogues with improved biological profiles.

Maintaining the Core Pharmacophore: Any new design must preserve the essential hydrogen bonding and hydrophobic features in their correct 3D orientation. This generally means retaining the core indolactam ring system in its active cis-amide conformation. researchgate.netnih.gov

Targeting Selectivity through N1 and C12 Modifications: Selectivity between PKC isozyme classes (conventional vs. novel) can be achieved by strategically modifying the substituents at the N1 and C12 positions. clockss.org For instance, bulky, hydrophobic groups at N1 tend to favor binding to nPKCs. clockss.org At C12, less bulky hydrophobic groups can also confer nPKC selectivity. kagawa-u.ac.jp

Conformational Control: Synthesizing conformationally restricted analogues that are locked in the active "twist" conformation can lead to more potent and selective compounds by eliminating the energetic cost of adopting the correct binding pose. researchgate.net

By applying these principles, researchers can move beyond simple trial-and-error and rationally design novel this compound analogues with tailored biological activities for specific therapeutic purposes.

Biological Evaluation of 1 Hexylindolactam V in Cellular and Preclinical Models

In Vitro Cellular Investigations

In vitro studies, meaning those conducted in a controlled environment outside of a living organism, have been crucial in elucidating the cellular mechanisms of action of 1-hexylindolactam-V. news-medical.net These studies often utilize cultured cell lines to observe the compound's effects at a molecular level. news-medical.net

Specific Cell Line Models (e.g., HeLa Cells, Basal Cell Carcinoma Cells, K562 Leukemia Cells)

The effects of this compound have been examined in several specific cell line models. In HeLa cells , a human cervical cancer cell line, the compound has been shown to selectively translocate novel PKC isozymes over conventional ones at concentrations between 0.1 and 1 microM. nih.govacs.orgacs.org This selective activation is a key feature of its biological activity. nih.govacs.org

In the context of Basal Cell Carcinoma (BCC) , a type of skin cancer driven by the Hedgehog signaling pathway, this compound has demonstrated significant activity. nih.govresearchgate.net Studies have shown that it can block the growth of Gli-dependent BCC cells. nih.govresearchgate.net The Gli transcription factors are the final effectors of the Hedgehog pathway, and their inhibition is a key strategy in targeting these cancers. nih.govresearchgate.net

Investigations using K562 leukemia cells have also been performed to assess the compound's impact on hematopoietic cancer cells. researchgate.net These studies contribute to a broader understanding of its potential applications across different cancer types.

Assays for Enzyme Activation and Subcellular Localization (e.g., PKC activity assays, translocation assays)

A primary mechanism of action for this compound is the activation of Protein Kinase C (PKC) isozymes. nih.govacs.org PKC enzymes are critical signaling molecules involved in a wide array of cellular processes. ucsd.edu Assays designed to measure PKC activation and subsequent translocation are therefore central to understanding the compound's function.

PKC activity assays have confirmed that this compound is a potent activator of PKC. nih.govacs.orgresearchgate.net It is particularly noted for its selective activation of novel PKC isozymes. nih.govacs.org

Translocation assays provide visual and quantitative evidence of PKC activation. Upon activation, PKC enzymes move from the cytoplasm to various cellular membranes. frontiersin.orgresearchgate.net In HeLa cells, this compound was observed to selectively cause the translocation of novel PKC isozymes, such as PKCδ and PKCε, from the cytosol to the cell membrane. nih.govacs.org This selective translocation underscores its potential as a tool for studying the specific functions of these novel PKC isozymes. nih.govacs.org

PKC Isozyme ClassTranslocation ObservedEffective Concentration (µM)Reference
Novel (e.g., PKCδ, PKCε)Yes0.1 - 1 nih.govacs.org
Conventional (e.g., PKCα, PKCβ)No / Minimal0.1 - 1 nih.govacs.org

Reporter Gene Assays for Pathway Modulation (e.g., Gli luciferase assays)

Reporter gene assays are a powerful tool to study the regulation of gene expression. thermofisher.combmglabtech.com These assays link the activity of a specific signaling pathway to the expression of a reporter gene, such as luciferase, which produces a measurable light signal. youtube.comnih.govpromega.com

In the context of this compound, Gli luciferase assays have been instrumental in demonstrating its inhibitory effect on the Hedgehog signaling pathway. nih.govnih.gov In Shh-LIGHT2 cells, a cell line engineered for this purpose, this compound was shown to suppress Gli-driven luciferase activity. nih.gov This indicates that the compound can interfere with the transcriptional activity of Gli proteins, which are key drivers of certain cancers. nih.govresearchgate.net The inhibitory concentration (IC₅₀) for this effect was found to be in the nanomolar range, highlighting its potency. nih.govcaltech.edu

Cell LineAssay TypeEffectIC₅₀ (nM)Reference
Shh-LIGHT2Gli Luciferase ReporterInhibition of SAG-induced activity33 ± 8 nih.gov
Sufu-KO-LIGHTGli Luciferase ReporterInhibition of constitutive activityNear-complete at higher concentrations nih.gov

Studies on Cell Differentiation and Proliferation Phenotypes

The activation of PKC and modulation of signaling pathways by this compound also influence fundamental cellular processes like differentiation and proliferation. niph.go.jpnih.govnih.gov Cell differentiation is the process by which a less specialized cell becomes a more specialized one, a critical process in development and tissue maintenance. cusabio.comwikipedia.org

Studies have explored the role of indolactam compounds, including this compound, in the differentiation of various cell types. For instance, the parent compound, indolactam V, has been shown to induce differentiation in embryonic stem cells. sigmaaldrich.com The activation of specific PKC isozymes by this compound can trigger signaling cascades that lead to changes in gene expression and ultimately alter the cell's fate. niph.go.jpcusabio.com

Regarding proliferation, the compound's effects are often context-dependent. In cancer cells, such as Gli-dependent basal cell carcinoma, this compound inhibits proliferation. nih.govresearchgate.net This anti-proliferative effect is a desired outcome in cancer therapy. The mechanism often involves the induction of cell cycle arrest or apoptosis. nih.gov

In Vivo Non-Human Studies

To complement in vitro findings, the biological effects of this compound have also been assessed in in vivo non-human models. news-medical.netwellbeingintlstudiesrepository.org These preclinical studies, typically conducted in animals, are essential for evaluating the compound's efficacy and behavior within a whole, living organism before any consideration for human trials. biopharmaservices.com

Efficacy in Disease Models (e.g., Gli-driven cancers, stem cell differentiation models)

In models of Gli-driven cancers , this compound has shown promise. researchgate.netresearchgate.net Its ability to suppress the growth of these tumors in a living system provides a crucial proof-of-concept for its potential as an anti-cancer agent. researchgate.net These studies build upon the in vitro findings that demonstrate its inhibitory effect on the Hedgehog pathway. nih.govresearchgate.net

The compound has also been investigated in stem cell differentiation models . sigmaaldrich.comthermofisher.combeckman.com These in vivo studies aim to determine if the pro-differentiation effects observed in cell culture can be translated to a more complex biological environment. stemcell.comnih.gov The ability to direct the differentiation of stem cells holds significant promise for regenerative medicine. beckman.com

Functional Analysis of Biological Processes in Organisms

The biological evaluation of this compound and its core structure, (-)-indolactam-V, in preclinical models has primarily focused on their potent activity as protein kinase C (PKC) activators. This activity translates into distinct functional outcomes in organisms, most notably in the contexts of tumor promotion and neurobiology.

Tumor Promotion in Murine Skin Carcinogenesis Models

A significant body of research has analyzed the in vivo function of indolactam-V as a tumor promoter in the classical two-stage mouse skin carcinogenesis model. In this model, an initiator, such as 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), is applied to the skin, followed by repeated applications of a promoter. The ability of the promoter to induce the development of skin papillomas is a key functional endpoint.

(-)-Indolactam-V is recognized as a tumor promoter, although it is the core structure for more potent compounds in the teleocidin class. jst.go.jptandfonline.com Its activity is a benchmark for structure-activity relationship studies. One of the critical biological processes affected by tumor promoters like indolactam-V is the induction of ornithine decarboxylase (ODC), a key enzyme in polyamine biosynthesis that is closely associated with cell proliferation and tumor development. Application of (-)-indolactam-V to mouse skin has been shown to induce ODC activity, a hallmark of its tumor-promoting function. jst.go.jpnih.govnih.gov

Table 1: Comparative Tumor-Promoting and Related Biological Activities of Indolactam-V and Derivatives in Mouse Skin Models
CompoundKey Structural FeatureRelative Tumor-Promoting Potency on Mouse SkinOrnithine Decarboxylase (ODC) Induction in Mouse SkinReference
(-)-Indolactam-VCore indolactam structureActive, serves as baselineInduces ODC activity jst.go.jp, nih.gov, nih.gov
Pendolmycin(-)-Indolactam-V + C5 dimethyl allyl group at C-7More potent than (-)-Indolactam-VPotently induces ODC activity nih.gov
Teleocidin A(-)-Indolactam-V + C10 linalyl group at C-7More potent than Pendolmycin and (-)-Indolactam-VPotently induces ODC activity nih.gov
(-)-Indolactam-t-L(-)-Indolactam-V with a tert-leucine side chainPredicted to be stronger than (-)-Indolactam-VShowed highest activity in biochemical assays nih.gov

Modulation of Neuronal Function

The functional role of indolactams has also been investigated in the context of neuronal activity, leveraging their ability to activate PKC, a kinase crucial for neuronal signaling and plasticity. In one study, the functional effect of (-)-indolactam-V was assessed on the postburst afterhyperpolarization (AHP) in CA1 pyramidal neurons from rats. pnas.org The AHP is a key intrinsic property that governs neuronal excitability. The study utilized brain slices from rats that had either been trained in a learning task (trace eyeblink conditioning) or were untrained controls.

Application of (-)-indolactam-V was found to significantly reduce the AHP in neurons from both the control and the trained animal groups. pnas.org This demonstrates a direct functional consequence of PKC activation by the compound on a fundamental electrophysiological process in the mammalian brain. The fact that the compound was effective in both groups suggested that the PKC pathway was not occluded by the learning process itself, unlike pathways modulated by other neurotransmitters. pnas.org This provides evidence for a distinct functional role of PKC activation by indolactam-V in modulating neuronal excitability, a process central to learning and memory.

Table 2: Functional Effect of (-)-Indolactam-V on Neuronal Afterhyperpolarization (AHP) in Rat CA1 Neurons
Experimental GroupBiological Process AnalyzedObserved Effect of (-)-Indolactam-V (0.2 µM)Reference
Naïve (Control) RatsPostburst Afterhyperpolarization (AHP)Significant reduction in AHP peak amplitude and area pnas.org
Trace EBC Trained RatsPostburst Afterhyperpolarization (AHP)Significant reduction in AHP peak amplitude and area pnas.org

Biosynthetic Pathways and Natural Product Context of Indolactam Alkaloids

Indolactam V as a Biosynthetic Precursor to Teleocidin-Related Compounds

Indolactam V (ILV) is a pivotal intermediate in the biosynthesis of the teleocidin family of indole (B1671886) alkaloids. sigmaaldrich.comrsc.org Teleocidins, originally isolated from Streptomyces, are potent activators of protein kinase C (PKC). sigmaaldrich.comnih.gov The core structure of these complex natural products is the nine-membered indolactam ring. rsc.org Early biosynthetic studies using isotope-feeding experiments with Streptomyces blastmyceticum demonstrated that (-)-indolactam V is derived from L-tryptophan and L-valine, with the N-methyl group originating from methionine. rsc.orgrsc.org

The formation of Indolactam V serves as a crucial branch point, leading to a variety of teleocidin analogs through subsequent modifications. rsc.org For instance, the enzyme LtxC, a prenyltransferase, attaches a geranyl group to the C-7 position of the indolactam V indole ring to produce lyngbyatoxin A (also known as teleocidin A-1). nih.govrsc.org Further enzymatic modifications, such as those catalyzed by methyltransferases and other cyclases, act upon this geranylated intermediate to generate the structural diversity seen in the teleocidin B family. nih.govacs.org The isolation of various teleocidin-related compounds, including those with different prenylations and cyclizations, has been instrumental in mapping out these divergent biosynthetic pathways that all stem from the initial formation of Indolactam V. rsc.orgtandfonline.com

Identification of Key Enzymes and Intermediates in Biosynthesis

The biosynthesis of indolactam alkaloids is orchestrated by a dedicated set of enzymes encoded by a gene cluster. In teleocidin-producing organisms like Streptomyces blastmyceticus and the cyanobacterium Moorea producens, these gene clusters contain the necessary catalysts for constructing the indolactam core and decorating it to produce the final natural products. nih.govresearchgate.net

The key steps and the enzymes that catalyze them are:

Dipeptide Formation : The pathway begins with the synthesis of a dipeptide. A non-ribosomal peptide synthetase (NRPS), designated TleA (in Streptomyces) or LtxA (in Moorea), condenses L-tryptophan and L-valine. nih.govrsc.org TleA/LtxA possesses multiple domains, including an adenylation (A) domain for amino acid activation, a thiolation (T) domain for tethering the activated amino acids, a condensation (C) domain for peptide bond formation, a methyltransferase (MT) domain for N-methylation, and a reductase (R) domain. rsc.org This enzymatic machinery produces the key intermediate, N-methyl-L-valyl-L-tryptophanol (NMVT). nih.gov

Cyclization to Indolactam V : The crucial nine-membered ring is formed by a cytochrome P450 monooxygenase, named TleB or LtxB. nih.govresearchgate.net This enzyme catalyzes an intramolecular C-N bond formation between the indole C4 position and the nitrogen of the valine residue in NMVT to yield Indolactam V. nih.govnih.gov This cyclization is a key step in creating the core structure of the entire alkaloid family. nih.gov

Prenylation : Following the formation of the indolactam core, a prenyltransferase (TleC/LtxC) attaches a geranyl pyrophosphate (GPP) moiety to the C-7 position of the indole ring in a rare reverse prenylation reaction. nih.govrsc.org This yields 7-geranyl-indolactam V (teleocidin A-2). rsc.org

Further Diversification : In the teleocidin B pathway, an additional methyltransferase, TleD, acts on the geranylated intermediate. acs.orgubc.ca TleD not only adds a methyl group to the geranyl side chain but also initiates a terpene cyclization, leading to the characteristic indole-fused six-membered ring of the teleocidin B series. acs.orgubc.capdbj.org

A summary of the key biosynthetic enzymes for teleocidins is presented below.

EnzymeGene Name (Streptomyces)FunctionIntermediate/Product
Non-ribosomal Peptide SynthetasetleACondenses L-tryptophan and L-valine, followed by N-methylation and reduction.N-methyl-L-valyl-L-tryptophanol (NMVT)
P450 MonooxygenasetleBCatalyzes intramolecular C-N bond formation (cyclization).Indolactam V
PrenyltransferasetleCAttaches geranyl pyrophosphate to C-7 of Indolactam V.7-geranyl-indolactam V
Methyltransferase/CyclasetleDMethylates the geranyl group and initiates terpene cyclization.Teleocidin B family

This table summarizes enzymes from the teleocidin B biosynthetic gene cluster found in Streptomyces species. nih.govacs.orgacs.org

Chemoenzymatic Synthesis Approaches Inspired by Biosynthesis

The elucidation of the biosynthetic pathways for indolactam alkaloids has inspired the development of chemoenzymatic strategies for their synthesis. These approaches leverage the high selectivity of biosynthetic enzymes to overcome challenges in traditional organic synthesis, such as the construction of the sterically strained nine-membered ring and the stereoselective installation of functional groups. nih.govresearchgate.netrsc.org

A key focus of these efforts has been the enzymatic C-H functionalization and cyclization steps. acs.org For example, P450 monooxygenases like TleB have been used as biocatalysts to perform the critical cyclization of linear peptide precursors into the indolactam core. acs.orgacs.org Researchers have demonstrated that these enzymes can accept unnatural substrates, opening the door to producing novel indolactam analogs with modified properties. rsc.org

Prenyltransferases such as TleC have also been employed in chemoenzymatic routes to attach various prenyl groups to the indolactam scaffold, highlighting the modularity of this approach. nih.gov By combining chemical synthesis of modified precursors with enzymatic transformations, researchers can generate a diverse library of indolactam derivatives. nih.govresearchgate.net This strategy allows for the creation of compounds like N-hexylindolactam V, where an alkyl chain is attached to the indole nitrogen, a modification that can tune the biological activity of the molecule. nih.govnih.gov The use of cell-free synthetic biology platforms, where the entire multi-enzyme pathway is reconstituted in vitro, represents a powerful extension of this concept, enabling the production of teleocidins and their precursors from basic building blocks without the need for living cells. acs.org

Future Research Directions and Translational Perspectives for 1 Hexylindolactam V

Development of Next-Generation Highly Selective PKC Modulators

A primary focus of future research is the development of next-generation PKC modulators with enhanced isozyme selectivity. 1-Hexylindolactam-V's preference for novel PKC isozymes (nPKCs) over conventional ones (cPKCs) provides a valuable starting point. nih.govacs.org The design of new analogs will build upon the understanding that the amide functionality and specific hydrophobic substitutions are key to this selectivity. researchgate.net

Key Research Strategies:

Conformationally Restricted Analogs: The synthesis of analogs with restricted conformations, such as those with a fixed trans-amide geometry, has shown promise in achieving high binding selectivity for the C1B domains of novel PKC isozymes. researchgate.netnih.gov Further exploration of such conformational constraints could lead to even more specific modulators.

Modifications at N1 and C9: Derivatization at the N1 position of the indole (B1671886) ring is known to enhance selectivity towards novel PKC isozymes. nih.gov Similarly, modifications at the C9 position can influence the efficiency of ligand binding to the PKC C1 domain. nih.gov Systematic exploration of various substituents at these positions is a promising avenue for developing highly selective compounds.

Analog TypeRationalePotential Outcome
Trans-amide restricted analogsFixes the conformation to favor binding to novel PKC isozyme C1B domains. researchgate.netIncreased selectivity for nPKCs.
N1-substituted analogsN1 derivatization can enhance selectivity for novel PKC isozymes. nih.govImproved isozyme-specific activation.
C9-modified analogsC9 modifications affect the efficiency of binding to the PKC C1 domain. nih.govTuned binding affinity and selectivity.

Comprehensive Exploration of Novel Therapeutic Targets Beyond PKC Activation

While PKC is the primary target of this compound, future investigations should explore its potential effects on other cellular pathways. The complexity of cellular signaling suggests that this compound may have off-target effects or modulate pathways downstream of or parallel to PKC activation. nih.gov

A significant area of interest is the Hedgehog (Hh) signaling pathway, where this compound has been shown to be a potent inhibitor of the Gli transcription factors. nih.govresearchgate.net This finding opens up new therapeutic possibilities for cancers driven by aberrant Hh signaling, such as basal cell carcinoma. nih.gov

Potential Non-PKC Targets and Pathways:

Gli Transcription Factors: this compound has demonstrated nanomolar potency in inhibiting Gli, suggesting a direct or indirect regulatory role that warrants further investigation. nih.govresearchgate.net

Diacylglycerol (DAG) Signaling: As an analog of the endogenous DAG, this compound might interact with other DAG-binding proteins besides PKC, such as chimaerins, RasGRPs, and MUNC13s. nih.gov

Stem Cell Differentiation: The related compound, (-)-Indolactam V, has been shown to influence the differentiation of embryonic stem cells into pancreatic endoderm, suggesting a potential role for its analogs in regenerative medicine. nih.gov

Integration of Advanced Computational and Bioinformatic Tools for Analog Design

The rational design of novel this compound analogs can be significantly accelerated by integrating advanced computational and bioinformatic tools. researchgate.netnih.gov These approaches can provide atomic-level insights into ligand-protein interactions and predict the binding affinities and selectivity of new chemical entities before their synthesis.

Computational Approaches:

Structure-Based Design: Utilizing the crystal structures of PKC C1 domains in complex with ligands like phorbol (B1677699) esters can guide the design of new analogs with improved binding characteristics. nih.govhelsinki.fi

Molecular Docking and Scoring: These methods can predict the binding poses and affinities of virtual compounds, allowing for the screening of large chemical libraries and the prioritization of promising candidates for synthesis. researchgate.net

Pharmacophore Modeling: Identifying the key chemical features responsible for the biological activity of this compound can help in designing new molecules with similar or enhanced properties. nih.gov

Deeper Mechanistic Insights into Cellular and Systemic Responses

A thorough understanding of the cellular and systemic responses to this compound is crucial for its development as a therapeutic agent or research tool. This involves elucidating the downstream signaling cascades and the long-term consequences of modulating specific PKC isozymes.

Future research should focus on:

Isozyme-Specific Signaling: Dissecting the specific signaling pathways activated by different PKC isozymes in response to this compound. This will help in understanding the functional consequences of selective PKC activation. sdbonline.org

Subcellular Translocation: Investigating how this compound influences the translocation of PKC isozymes to different cellular compartments, as this is a key step in their activation and function. acs.orgacs.org

Indirect Mechanisms: Exploring the possibility that some of the effects of this compound are not due to direct phosphorylation of its targets by PKC, but rather through indirect mechanisms involving other mediator proteins or signaling pathways. nih.gov

Exploration of this compound as a Chemical Probe for Biological Discovery

Given its selectivity, this compound serves as an excellent chemical probe to investigate the specific roles of novel PKC isozymes in health and disease. nih.govacs.orgunc.edunih.gov A well-characterized chemical probe is an invaluable tool for dissecting complex biological processes.

Applications as a Chemical Probe:

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